molecular formula C16H19Cl2N3O B500371 N-(3,5-dichlorophenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide CAS No. 957507-12-9

N-(3,5-dichlorophenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide

Cat. No. B500371
CAS RN: 957507-12-9
M. Wt: 340.2g/mol
InChI Key: UPEBCMZPPDSZNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dichlorophenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide, commonly known as DCTB, is a chemical compound that belongs to the family of synthetic cannabinoids. It is a potent agonist of the cannabinoid receptors, which are found throughout the body, especially in the brain. DCTB has gained popularity among researchers due to its potential applications in scientific research.

Mechanism of Action

DCTB exerts its effects by binding to and activating the cannabinoid receptors. This leads to the activation of various signaling pathways that are involved in the regulation of various physiological processes, including pain perception, appetite, mood, and memory.
Biochemical and Physiological Effects:
DCTB has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to be a potent analgesic, anti-inflammatory, and antiemetic agent. It has also been shown to have neuroprotective effects, and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DCTB in scientific research is its potency and selectivity for the cannabinoid receptors. This makes it a useful tool for studying the role of these receptors in various physiological processes. However, one of the limitations of using DCTB is its potential for off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving DCTB. One area of interest is the development of novel drugs that target the cannabinoid receptors for the treatment of various diseases. Another area of interest is the study of the role of the cannabinoid receptors in the regulation of immune function and inflammation. Additionally, further research is needed to fully understand the biochemical and physiological effects of DCTB and its potential applications in scientific research.

Synthesis Methods

DCTB can be synthesized using a multi-step process that involves the reaction of 3,5-dichloroaniline with 3,4,5-trimethyl-1H-pyrazole-1-carboxylic acid, followed by the reaction of the resulting intermediate with butanoyl chloride. The final product is then purified using chromatographic techniques.

Scientific Research Applications

DCTB has been used extensively in scientific research to study the cannabinoid receptors and their role in various physiological processes. It has been shown to be a potent agonist of the CB1 receptor, which is primarily found in the brain and is responsible for the psychoactive effects of cannabinoids. DCTB has also been used to study the CB2 receptor, which is found primarily in immune cells and is involved in the regulation of inflammation and immune function.

properties

IUPAC Name

N-(3,5-dichlorophenyl)-3-(3,4,5-trimethylpyrazol-1-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2N3O/c1-9(21-12(4)10(2)11(3)20-21)5-16(22)19-15-7-13(17)6-14(18)8-15/h6-9H,5H2,1-4H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEBCMZPPDSZNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C(C)CC(=O)NC2=CC(=CC(=C2)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.